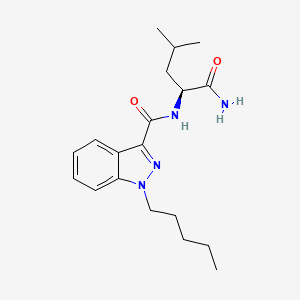
ADB-PINACA isomer 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ADB-PINACA isomer 4 involves the combination of a 1-amino-4-methyl-1-oxopentan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group . The synthetic route typically involves the following steps:
Formation of the indazole core: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids.
Attachment of the pentyl chain: This step involves alkylation reactions using pentyl halides.
Formation of the carboxamide linkage: This is achieved through amide bond formation reactions using appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
ADB-PINACA isomer 4 undergoes several types of chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, often resulting in the formation of alcohols or amines.
Substitution: This involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
ADB-PINACA isomer 4 is primarily used in forensic and research applications . It is used as an analytical reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in biological and environmental samples . Additionally, it is used in studies investigating the metabolism and toxicology of synthetic cannabinoids .
Mecanismo De Acción
ADB-PINACA isomer 4 exerts its effects by acting as a potent agonist of the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its effects .
Comparación Con Compuestos Similares
Similar Compounds
ADB-PINACA: The parent compound, which differs from ADB-PINACA isomer 4 by the position of the amino and oxopentan groups.
5F-ADB-PINACA: A fluorinated analog that has similar pharmacological properties but differs in its metabolic profile.
ADB-BUTINACA: An analog with a butyl side chain instead of a pentyl side chain, which affects its potency and efficacy.
Uniqueness
This compound is unique due to its specific regioisomeric structure, which can influence its binding affinity and activity at cannabinoid receptors. This structural variation can result in differences in its pharmacological and toxicological properties compared to other similar compounds .
Propiedades
Número CAS |
2365471-05-0 |
|---|---|
Fórmula molecular |
C19H28N4O2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-4-5-8-11-23-16-10-7-6-9-14(16)17(22-23)19(25)21-15(18(20)24)12-13(2)3/h6-7,9-10,13,15H,4-5,8,11-12H2,1-3H3,(H2,20,24)(H,21,25)/t15-/m0/s1 |
Clave InChI |
DHGROCCLLLHPHU-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC(C)C)C(=O)N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC(C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



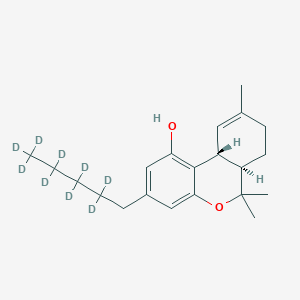
![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)
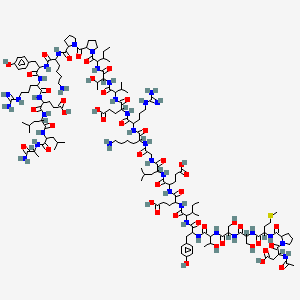

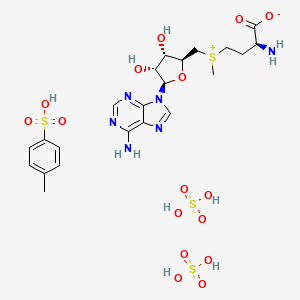
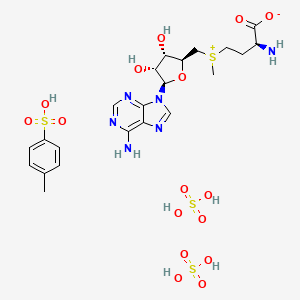
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)
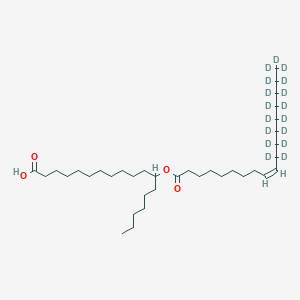

![N-[(2Z,5R,6S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765701.png)
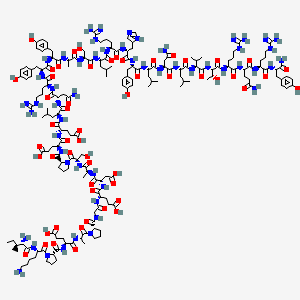
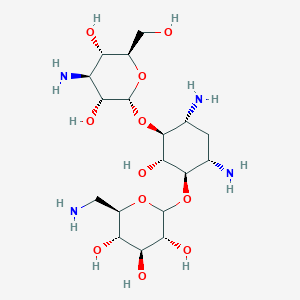
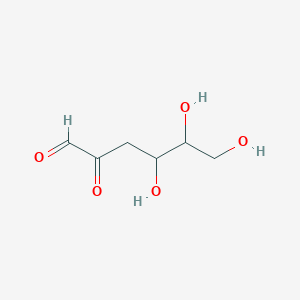
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B10765788.png)